molecular formula C18H15N3OS3 B11547984 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No.: B11547984
M. Wt: 385.5 g/mol
InChI Key: IOHLHWMONFPKCU-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzothiazole and benzothiophene derivatives. The synthesis may involve:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

    Formation of the Benzothiophene Ring: This can be synthesized via the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative.

    Coupling Reaction: The benzothiazole and benzothiophene derivatives are then coupled through a sulfanyl linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole or benzothiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis

Biology

In biological research, the compound may be studied for its potential bioactivity. Heterocyclic compounds often exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

The compound could be investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both benzothiazole and benzothiophene rings, along with the sulfanyl and cyano groups, makes 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide unique. This combination of functional groups may confer distinct chemical and biological properties, making it a compound of interest for further research.

Properties

Molecular Formula

C18H15N3OS3

Molecular Weight

385.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C18H15N3OS3/c19-9-12-11-5-1-3-7-14(11)24-17(12)21-16(22)10-23-18-20-13-6-2-4-8-15(13)25-18/h2,4,6,8H,1,3,5,7,10H2,(H,21,22)

InChI Key

IOHLHWMONFPKCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3)C#N

Origin of Product

United States

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